Tideglusib is a selective, irreversible inhibitor of glycogen synthase kinase-3 (GSK-3) belonging to the thiadiazolidinone class. Unlike the majority of kinase inhibitors which compete with ATP, Tideglusib functions through a non-ATP-competitive mechanism, a key differentiator that underpins its utility in research. This mechanism provides a distinct advantage in maintaining consistent inhibition in cellular environments with fluctuating ATP levels and reduces off-target effects on other ATP-dependent kinases. Primarily used in neurodegeneration and stem cell research, its procurement is often justified by the need for a highly specific tool to probe GSK-3 signaling pathways without the confounding variables introduced by broader-acting, ATP-competitive alternatives.
Substituting Tideglusib with common ATP-competitive GSK-3 inhibitors like CHIR-99021 or AR-A014418 is a critical experimental error that can compromise data validity. ATP-competitive inhibitors bind to a highly conserved pocket across the kinome, increasing the risk of off-target inhibition of other kinases, which can confound experimental results. Tideglusib's non-ATP-competitive, irreversible mechanism of action offers a more precise and sustained inhibition of GSK-3, making it fundamentally different in its biological effect. This distinction is critical in target validation studies and complex biological systems where kinase crosstalk is prevalent, meaning that data generated with Tideglusib cannot be directly replicated or compared with results from an ATP-competitive substitute.
Tideglusib is an irreversible, non-ATP-competitive inhibitor of GSK-3β, a mechanism distinct from many common alternatives. Comparators such as CHIR-99021 and AR-A014418 are ATP-competitive, binding to a kinase domain that is highly conserved across hundreds of other kinases, which can lead to lower selectivity. Tideglusib's allosteric action, which involves covalent modification of Cys199 in the GSK-3β active site, provides a basis for its higher specificity and avoids competition with endogenous ATP.
| Evidence Dimension | Inhibition Mechanism |
| Target Compound Data | Non-ATP-Competitive, Irreversible |
| Comparator Or Baseline | CHIR-99021 & AR-A014418: ATP-Competitive |
| Quantified Difference | Qualitatively different binding site and mechanism |
| Conditions | In vitro kinase assays |
This unique mechanism provides more reliable and specific GSK-3 inhibition, crucial for experiments where off-target effects could confound results and compromise data integrity.
In cell-free assays, Tideglusib demonstrates potent inhibition of GSK-3β with a reported IC50 value of ~60 nM. This is comparable to the high potency of widely used ATP-competitive inhibitors like CHIR-99021 (IC50 = 6.7 nM for GSK-3β). However, in head-to-head comparisons in human dental pulp stem cells, a Tideglusib concentration of 100 nM was found to be optimal for promoting cell viability, compared to 5 nM for CHIR-99021, showcasing how different mechanisms translate to different optimal working concentrations in cellular models.
| Evidence Dimension | Optimal Concentration for Cell Viability (hDPSCs) |
| Target Compound Data | 100 nM |
| Comparator Or Baseline | CHIR-99021: 5 nM |
| Quantified Difference | 20-fold higher concentration for optimal viability |
| Conditions | Human Dental Pulp Stem Cells (hDPSCs) in culture |
This demonstrates that while raw potency is high, the compound's unique mechanism requires empirical determination of the optimal concentration for specific cell-based applications, justifying its procurement for studies where fine-tuning of the Wnt/β-catenin pathway is critical.
Tideglusib has shown significant neuroprotective effects in multiple in vivo models, confirming its ability to reach the central nervous system and exert a therapeutic effect. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic oral treatment with Tideglusib significantly reduced the phosphorylation of TDP-43 in the spinal cord. In a Parkinson's disease model, Tideglusib demonstrated dose-dependent neuroprotection against MPTP-induced dopaminergic injury in mice. This contrasts with many research compounds that show in vitro promise but fail to demonstrate efficacy in whole-organism systems.
| Evidence Dimension | In Vivo Neuroprotective Effect |
| Target Compound Data | Reduces aberrant TDP-43 phosphorylation in spinal cord; protects against MPTP-induced dopaminergic injury. |
| Comparator Or Baseline | Vehicle control / Disease model baseline |
| Quantified Difference | Statistically significant reduction in pathological markers. |
| Conditions | Prp-hTDP-43A315T mouse model (ALS); MPTP mouse model (Parkinson's Disease) |
For researchers conducting in vivo studies on neurodegenerative diseases, this provides evidence of bioavailability and target engagement in the CNS, justifying its selection over compounds lacking demonstrated whole-animal efficacy.
Tideglusib is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 1 mg/mL. For aqueous applications, it is sparingly soluble, and a common procedure involves first dissolving it in DMSO before dilution with an aqueous buffer. A working solution of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2). For in vivo use, formulations in 10% DMSO with co-solvents like PEG300 and Tween-80, or in 10% DMSO / 90% corn oil, have been described to achieve concentrations of at least 2.5 mg/mL.
| Evidence Dimension | Solubility |
| Target Compound Data | ~1 mg/mL in DMSO; ~0.5 mg/mL in 1:1 DMSO:PBS; ≥2.5 mg/mL in in vivo formulations. |
| Comparator Or Baseline | Standard laboratory solvents |
| Quantified Difference | Not applicable |
| Conditions | Standard laboratory conditions |
This provides clear, actionable data for experimental planning, allowing researchers to prepare stock solutions and formulations for both cell culture and animal studies, ensuring the compound can be effectively integrated into planned workflows.
When the primary goal is to confirm the role of GSK-3 in a specific pathway, Tideglusib's non-ATP-competitive mechanism minimizes confounding data from off-target kinase inhibition, providing clearer, more interpretable results compared to ATP-competitive analogs.
For preclinical studies in animal models of Alzheimer's, Parkinson's, or ALS, Tideglusib is a justified choice due to its demonstrated CNS penetration and efficacy in reducing key pathological markers in vivo.
In protocols for directed differentiation of stem cells, particularly where modulation of the Wnt/β-catenin pathway is required, Tideglusib can be used to specifically inhibit GSK-3. Its use has been documented to safely promote proliferation and differentiation of human dental pulp stem cells, making it a suitable tool for regenerative research.
In models of ischemia, hypoxia, or cancer metabolism where cellular ATP concentrations can vary significantly, Tideglusib's non-ATP-competitive inhibition ensures consistent target engagement, a stability that cannot be guaranteed with ATP-competitive inhibitors.
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